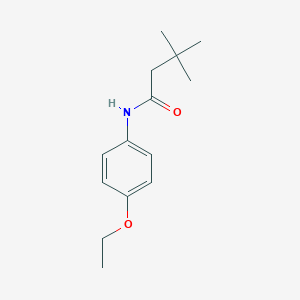
N-(4-ethoxyphenyl)-3,3-dimethylbutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-ethoxyphenyl)-3,3-dimethylbutanamide, commonly known as Etodolac, is a non-steroidal anti-inflammatory drug (NSAID) used for the treatment of pain and inflammation. It was first synthesized in 1977 and has since been extensively studied for its therapeutic potential.
Applications De Recherche Scientifique
Etodolac has been extensively studied for its anti-inflammatory and analgesic properties. It has been shown to be effective in the treatment of various inflammatory conditions such as rheumatoid arthritis, osteoarthritis, and gout. In addition, Etodolac has been studied for its potential use in the treatment of cancer, Alzheimer's disease, and Parkinson's disease.
Mécanisme D'action
Etodolac works by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are lipid compounds that play a key role in inflammation and pain. By inhibiting COX enzymes, Etodolac reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects:
Etodolac has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1 beta and tumor necrosis factor-alpha. In addition, Etodolac has been shown to reduce the activity of matrix metalloproteinases (MMPs), which are enzymes that play a key role in tissue remodeling and repair. Etodolac has also been shown to have antioxidant properties, which may contribute to its therapeutic effects.
Avantages Et Limitations Des Expériences En Laboratoire
Etodolac has a number of advantages for lab experiments. It is readily available and relatively inexpensive. In addition, it has been extensively studied, and its mechanism of action is well understood. However, there are also some limitations to its use in lab experiments. Etodolac has a relatively short half-life, which may make it difficult to maintain therapeutic concentrations in vitro. In addition, it may have off-target effects that could complicate experimental results.
Orientations Futures
There are a number of future directions for research on Etodolac. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Etodolac has been shown to have neuroprotective properties in animal models, and further research is needed to determine its potential therapeutic benefits in humans. Another area of interest is the development of new formulations of Etodolac that could improve its pharmacokinetic properties and reduce its side effects. Finally, there is a need for further research on the biochemical and physiological effects of Etodolac, particularly with regard to its antioxidant properties and its effects on MMPs.
Méthodes De Synthèse
Etodolac can be synthesized through a multi-step process starting from 4-ethoxybenzoic acid. The first step involves the conversion of 4-ethoxybenzoic acid to its acid chloride derivative using thionyl chloride. The acid chloride is then reacted with 2,2-dimethylbutyryl chloride in the presence of a base such as triethylamine to give the desired product, Etodolac.
Propriétés
Nom du produit |
N-(4-ethoxyphenyl)-3,3-dimethylbutanamide |
|---|---|
Formule moléculaire |
C14H21NO2 |
Poids moléculaire |
235.32 g/mol |
Nom IUPAC |
N-(4-ethoxyphenyl)-3,3-dimethylbutanamide |
InChI |
InChI=1S/C14H21NO2/c1-5-17-12-8-6-11(7-9-12)15-13(16)10-14(2,3)4/h6-9H,5,10H2,1-4H3,(H,15,16) |
Clé InChI |
KBPKLZFBVOFRAA-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)NC(=O)CC(C)(C)C |
SMILES canonique |
CCOC1=CC=C(C=C1)NC(=O)CC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(cyclohexylcarbonyl)amino]-N-(2-methoxyethyl)benzamide](/img/structure/B267605.png)


![N-[2-(morpholin-4-ylcarbonyl)phenyl]-4-(2-phenylethoxy)benzamide](/img/structure/B267613.png)
![N-[2-(2-ethoxyethoxy)phenyl]-N'-phenylurea](/img/structure/B267614.png)
![N-[2-(aminocarbonyl)phenyl]-3-bromo-4-(tetrahydro-2-furanylmethoxy)benzamide](/img/structure/B267619.png)
![2-(2-chlorophenoxy)-N-[3-(2-ethoxyethoxy)phenyl]acetamide](/img/structure/B267623.png)
![N-{2-[(2-methyl-2-propenyl)oxy]phenyl}isonicotinamide](/img/structure/B267624.png)
![2-[(2-methylprop-2-en-1-yl)oxy]-N-(2-phenylethyl)benzamide](/img/structure/B267625.png)
![N-[4-(2-methoxyethoxy)phenyl]-2-[(2-methylprop-2-en-1-yl)oxy]benzamide](/img/structure/B267626.png)
![N-allyl-2-{[2-(2-chlorophenoxy)propanoyl]amino}benzamide](/img/structure/B267627.png)

![2-propoxy-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]benzamide](/img/structure/B267629.png)
![3-butoxy-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]benzamide](/img/structure/B267630.png)